trans-3,4-Dihydroxypiperidine
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Overview
Description
trans-3,4-Dihydroxypiperidine is a chiral compound with two hydroxyl groups attached to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-3,4-Dihydroxypiperidine can be achieved through several methods. One common approach involves the asymmetric synthesis using chiral catalysts. For example, the compound can be synthesized via the reduction of a corresponding diketone using a chiral reducing agent .
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to isolate the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
trans-3,4-Dihydroxypiperidine undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield diketones, while reduction can produce various alcohol derivatives.
Scientific Research Applications
trans-3,4-Dihydroxypiperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fine chemicals and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of trans-3,4-Dihydroxypiperidine involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound may also participate in redox reactions, affecting cellular pathways .
Comparison with Similar Compounds
Similar Compounds
(3R,4S)-4-Methyl-3-hexanol: This compound has a similar structure but with a methyl group instead of hydroxyl groups.
(3S,4S)-3-Hydroxy-4-methyloctanoic acid: Another similar compound with a carboxylic acid group instead of one of the hydroxyl groups.
Uniqueness
trans-3,4-Dihydroxypiperidine is unique due to its specific stereochemistry and the presence of two hydroxyl groups on the piperidine ring. This configuration allows for unique interactions with biological molecules and makes it a valuable intermediate in organic synthesis.
Biological Activity
trans-3,4-Dihydroxypiperidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound is a bicyclic amine characterized by two hydroxyl groups at the 3 and 4 positions of the piperidine ring. This unique structure contributes to its interaction with various biological targets.
The biological activity of this compound primarily involves its interaction with neurotransmitter systems. Its mechanism can be summarized as follows:
- Neurotransmitter Receptor Modulation : The compound has shown affinity for dopamine and norepinephrine transporters, which are critical in regulating neurotransmitter levels in the synaptic cleft. This interaction can enhance dopaminergic and noradrenergic signaling pathways .
- GABA Receptor Interaction : Similar compounds have been reported to interact with GABA receptors, enhancing inhibitory neurotransmission by increasing chloride ion influx into neurons, leading to hyperpolarization.
Biological Activities
The compound exhibits several biological activities:
- Dopaminergic Activity : Studies indicate that this compound derivatives can significantly increase locomotor activity in animal models, suggesting potential dopaminergic effects .
- Antioxidant Properties : Research has shown that hydroxypiperidine derivatives possess antioxidant activities, which may contribute to neuroprotective effects against oxidative stress .
- Potential Therapeutic Applications : The compound is being investigated for its potential use in treating neurological disorders due to its ability to modulate neurotransmitter systems .
Case Studies
- Locomotor Activity Study : In a study evaluating the effects of various piperidine derivatives on locomotor activity, this compound was found to significantly increase distance traveled in rodents at specific doses (e.g., 30 mg/kg), indicating its stimulatory effect on the central nervous system .
- Neuroprotective Effects : Another study explored the antioxidant properties of hydroxypiperidine derivatives, demonstrating that they could reduce neuronal cell death induced by oxidative stress in vitro. This suggests a potential role in neuroprotection .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
(3S,4S)-piperidine-3,4-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c7-4-1-2-6-3-5(4)8/h4-8H,1-3H2/t4-,5-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZXWMVPZODQBRB-WHFBIAKZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]([C@H]1O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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